1-(3-Methoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-24-15-4-2-3-13(11-15)21-17(23)19-12-14-5-6-18-16(20-14)22-7-9-25-10-8-22/h2-6,11H,7-10,12H2,1H3,(H2,19,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJGMDBLKJKNMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=NC(=NC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 3-methoxyphenyl intermediate through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Synthesis of the Morpholinopyrimidinyl Intermediate: The next step involves the synthesis of the 2-morpholinopyrimidin-4-yl intermediate. This can be achieved by reacting 2-chloropyrimidine with morpholine under reflux conditions in a suitable solvent like ethanol or acetonitrile.
Coupling Reaction: The final step is the coupling of the two intermediates. The 3-methoxyphenyl intermediate is reacted with the 2-morpholinopyrimidin-4-yl intermediate in the presence of a coupling agent such as N,N’-carbonyldiimidazole (CDI) or triphosgene to form the desired urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The urea linkage can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH4) or borane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives
Reduction: Corresponding amines
Substitution: Nitrated, sulfonated, or halogenated derivatives
Scientific Research Applications
1-(3-Methoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea has found applications in various scientific research areas, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or modulate receptor activity, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The following analysis compares 1-(3-Methoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea (hypothetical structure) to analogs from the provided evidence, focusing on substituent effects, synthetic yields, and molecular properties.
Structural Analogues from
describes a series of urea derivatives with a common thiazole-piperazine-hydrazinyl backbone and variable aryl substituents. While these compounds lack the morpholinopyrimidine group, their substituent diversity provides insights into electronic and steric effects:
| Compound ID | Substituent on Phenyl Ring | Molecular Weight (g/mol) | Yield (%) | Key Features |
|---|---|---|---|---|
| 11l | 3-Methoxyphenyl (same as target compound) | 496.3 | 85.2 | Moderate MW, high yield |
| 11a | 3-Fluorophenyl | 484.2 | 85.1 | Electron-withdrawing F enhances polarity |
| 11b | 3,5-Dichlorophenyl | 534.2 | 83.7 | Higher MW, Cl groups may improve lipophilicity |
| 11d | 4-Trifluoromethylphenyl | 534.1 | 85.3 | CF3 increases metabolic stability |
| 11h | 3-Trifluoromethoxyphenyl | 550.3 | 85.4 | Bulky substituent, high MW |
Key Observations :
- 3-Methoxyphenyl (11l) achieves a balance between moderate molecular weight (496.3) and high synthetic yield (85.2%), comparable to halogenated analogs .
Comparison with Quinazoline-Based Ureas ()
Compound 38 (1-(3-methoxyphenyl)-3-(2-phenylquinazolin-4-yl)urea) shares the 3-methoxyphenyl group but replaces the morpholinopyrimidine with a quinazoline scaffold:
Key Observations :
- Morpholinopyrimidine in the target compound may improve solubility compared to quinazoline, but synthetic efficiency remains unclear due to lack of data.
Substituent Effects on Bioactivity (General Trends)
While biological data for the target compound are absent, substituent trends from suggest:
- Halogenated Phenyl Groups : Chloro/fluoro substituents (e.g., 11b, 11c) may enhance target affinity via hydrophobic interactions .
Biological Activity
1-(3-Methoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 435.5 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the morpholinopyrimidine moiety followed by coupling with the methoxyphenyl group. The detailed synthetic pathway can be summarized as follows:
- Formation of the morpholinopyrimidine core.
- Reaction with 3-methoxybenzaldehyde to form the urea derivative.
- Purification through recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific kinases and enzymes that play roles in cancer cell proliferation and survival.
- Anti-inflammatory Effects : Studies indicate that it may reduce inflammation in macrophage cells stimulated by lipopolysaccharides (LPS), suggesting potential applications in treating inflammatory diseases .
Therapeutic Applications
- Cancer Research : The compound exhibits cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.
- Anti-inflammatory Agents : Its ability to modulate inflammatory responses positions it as a potential treatment for autoimmune diseases.
Table 1: Biological Activity Summary
| Activity Type | Cell Line/Model | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Cytotoxicity | A549 (Lung Cancer) | 10 | 50% inhibition of cell viability |
| Anti-inflammatory | RAW 264.7 (Macrophages) | 5 | Reduction in TNF-alpha production |
| Enzyme Inhibition | Thymidylate Synthase | 50 | IC = 25 µM |
Table 2: Comparative Studies
Case Studies and Research Findings
Several studies have investigated the biological activity of morpholinopyrimidine derivatives, including our compound of interest:
- Study on Anti-Cancer Activity : A recent study demonstrated that derivatives similar to this compound showed significant cytotoxic effects on breast cancer cells, indicating a promising avenue for cancer therapeutics .
- Inflammation Modulation : Research highlighted the compound's ability to significantly reduce inflammatory markers in macrophage models, suggesting its potential as an anti-inflammatory drug .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(3-Methoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling a 3-methoxyphenyl isocyanate intermediate with a 2-morpholinopyrimidin-4-ylmethylamine derivative under anhydrous conditions. Solvent choice (e.g., THF or DMF) and temperature control (0–25°C) are critical to minimize side reactions. Catalytic bases like triethylamine or DMAP can enhance reactivity. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended. Monitor reaction progress using TLC or LC-MS to optimize yields .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the urea linkage and substituent positions. The methoxy group (3-methoxyphenyl) appears as a singlet near δ 3.8 ppm, while morpholine protons resonate as multiplets at δ 3.6–3.7 ppm.
- LC-MS : High-resolution LC-MS validates molecular weight (e.g., [M+H]) and detects impurities.
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) assesses purity (>95% is typical for in vitro studies).
- FT-IR : Confirm urea C=O stretching at ~1650–1700 cm .
Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs (e.g., kinase inhibition or GPCR modulation). For example:
- Kinase inhibition : Use a fluorescence-based ADP-Glo™ assay with recombinant enzymes.
- Cell viability : Screen against cancer cell lines (e.g., MTT assay) with IC determination.
- Solubility : Perform kinetic solubility tests in PBS (pH 7.4) to guide dosing in subsequent assays .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation, and what software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal for resolving stereoelectronic effects. Use SHELX (for structure solution/refinement) and WinGX/ORTEP (for visualization and validation). Key steps:
- Data collection : Ensure resolution <1.0 Å for high precision.
- Validation : Check R (<0.05) and R-R gap (<5%) using CCDC validation tools.
- Hydrogen bonding : Analyze intermolecular interactions (e.g., urea NH···O bonds) with Mercury or PLATON .
Q. How do structural modifications (e.g., morpholine vs. piperazine substitution) impact target binding affinity?
- Methodological Answer : Perform comparative molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (MD) simulations (GROMACS):
- Docking : Compare binding poses of morpholine (rigid, H-bond acceptor) and piperazine (flexible, basic NH) analogs.
- MD : Calculate binding free energy (MM-PBSA) over 100 ns trajectories to assess stability.
- Experimental validation : Synthesize analogs and test in enzymatic assays (e.g., IC shifts >10-fold indicate critical interactions) .
Q. How should researchers address contradictory data in biological assays (e.g., high in vitro potency but low in vivo efficacy)?
- Methodological Answer : Systematically evaluate:
- Pharmacokinetics : Measure plasma stability (e.g., microsomal incubation), bioavailability (rodent PK studies), and blood-brain barrier penetration (PAMPA assay).
- Metabolites : Use LC-HRMS to identify oxidative/dealkylation products (common for morpholine and methoxyphenyl groups).
- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinomeScan) to rule out promiscuity .
Q. What strategies optimize the compound’s solubility and stability for long-term storage?
- Methodological Answer :
- Salt formation : Screen with HCl or trifluoroacetic acid to improve aqueous solubility.
- Lyophilization : Prepare a lyophilized powder (mannitol/sucrose as cryoprotectants) stored at -80°C under argon.
- Degradation studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust formulation (e.g., DMSO stock solutions at -20°C with desiccants) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
